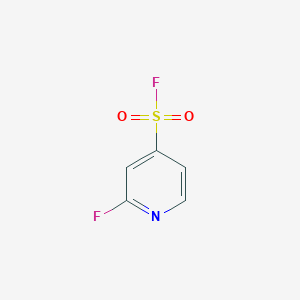

2-Fluoropyridine-4-sulfonyl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

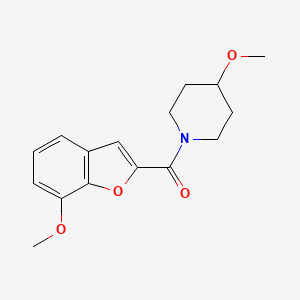

Übersicht

Beschreibung

2-Fluoropyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2248338-37-4 . It has a molecular weight of 179.15 and its IUPAC name is 2-fluoropyridine-4-sulfonyl fluoride .

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoropyridine-4-sulfonyl fluoride, is a topic of interest in recent literature . Pyridine can react with CsSO4F at room temperature to produce a mixture of products, including 2-fluoropyridines . Additionally, a copper-catalyzed fluorosulfonylation reaction has been reported as a practical method for the synthesis of arenesulfonyl fluorides .Molecular Structure Analysis

The InChI code for 2-Fluoropyridine-4-sulfonyl fluoride is 1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

The reactivity of sulfonyl fluorides, such as 2-Fluoropyridine-4-sulfonyl fluoride, has been explored in the context of organic synthesis . Sulfonyl fluorides have been found to react with the catalytic serine in protease enzymes .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Fluoropyridine-4-sulfonyl fluoride include a molecular weight of 179.15 . The compound is typically 95% pure .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Fluorinated compounds play a crucial role in drug discovery. Researchers have explored the use of 2-fluoropyridine-4-sulfonyl fluoride as a building block for designing novel pharmaceutical agents. Its unique reactivity and stability make it an attractive candidate for modifying lead structures. By incorporating fluorine atoms, scientists aim to enhance drug efficacy, metabolic stability, and bioavailability. Additionally, fluorine-containing drugs often exhibit improved pharmacokinetic properties .

Sulfonyl Fluorides in Organic Synthesis

Sulfonyl fluorides find widespread applications in organic synthesis. Researchers have used them as versatile reagents for various transformations, including nucleophilic substitutions, cyclizations, and cross-coupling reactions. The strong electrophilic character of 2-fluoropyridine-4-sulfonyl fluoride allows it to participate in diverse synthetic pathways. For instance, it can serve as a precursor for the synthesis of sulfonamides, which are important in medicinal chemistry .

Fluorosulfonylation Reactions

Direct fluorosulfonylation using fluorosulfonyl radicals has gained attention as an efficient method for producing sulfonyl fluorides. Researchers have explored electrochemical oxidative coupling of thiols and potassium fluoride to synthesize sulfonyl fluorides. This approach, known as sulfur (VI) fluoride exchange (SuFEx) click chemistry, enables rapid access to diverse fluorinated compounds, including 2-fluoropyridine-4-sulfonyl fluoride .

Radiochemistry and Imaging Agents

Fluorine-18 (18F) is a widely used positron-emitting radionuclide for PET imaging. Researchers have investigated the synthesis of 18F-substituted pyridines, including 2-fluoropyridine derivatives. These radiolabeled compounds serve as potential imaging agents for visualizing biological processes in vivo. Their incorporation into specific ligands allows non-invasive monitoring of disease states and drug distribution .

Agrochemicals and Crop Protection

Fluorine-containing substituents enhance the properties of agrochemicals. While 2-fluoropyridine-4-sulfonyl fluoride itself may not be directly used as a pesticide, its derivatives could serve as key intermediates in the synthesis of herbicides and insecticides. Researchers explore modifications that improve the environmental impact, efficacy, and safety of crop protection chemicals .

Materials Science and Surface Modification

Fluorinated compounds often exhibit unique surface properties. Researchers have investigated the use of 2-fluoropyridine-4-sulfonyl fluoride for modifying surfaces, such as coatings, membranes, and sensors. The introduction of fluorine atoms can alter surface wettability, adhesion, and chemical resistance. Applications range from self-cleaning coatings to antifouling materials .

Shestopalov, A. M., Rodinovskaya, L. A., Mortikov, V. Y., & Fedorov, A. E. (2014). Synthesis of Fluorinated Pyridines. In Fluorine in Heterocyclic Chemistry (Vol. 2, pp. 1–58). Springer. Link Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides. Link Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride. Link

Safety and Hazards

Zukünftige Richtungen

Fluorinated pyridines, such as 2-Fluoropyridine-4-sulfonyl fluoride, have potential applications in various biological fields . They are of special interest as potential imaging agents for various biological applications . The development of fluorinated chemicals has been steadily increasing due to the high availability of fluorinated synthetic blocks, effective fluorinating reagents, reliable fluorination technology, and the accumulation of basic and advanced knowledge of fluorine chemistry .

Eigenschaften

IUPAC Name |

2-fluoropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJMTVMIMSGNOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1S(=O)(=O)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoropyridine-4-sulfonyl fluoride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-6-[4-[3-(2,5-dimethoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]pyrimidin-2-amine](/img/structure/B2625439.png)

![N-(2,6-difluorophenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2625441.png)

![5-(3,4-dimethoxyphenyl)-1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2625451.png)

![3-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2625454.png)

![(E)-ethyl 2-((4-butoxybenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2625456.png)

![5-chloro-2-({4-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-1-yl}carbonyl)-1H-indole](/img/structure/B2625457.png)

![2-(4-methoxyphenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2625458.png)

![Ethyl 3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6-carboxylate](/img/structure/B2625461.png)